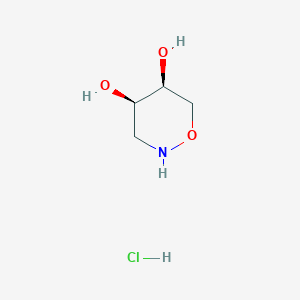

(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride

Description

(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride is a six-membered heterocyclic compound containing oxygen and nitrogen atoms in its ring structure. As a hydrochloride salt, it is characterized by two stereocenters at positions 4 and 5, conferring distinct stereochemical properties. The compound’s molecular formula is C₄H₉ClNO₃, with a molecular weight of 149.58 g/mol . It is commercially available (e.g., Enamine Ltd, CAS numbers listed in ) and serves as a building block in organic synthesis .

Properties

IUPAC Name |

(4R,5S)-oxazinane-4,5-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c6-3-1-5-8-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKZPHXLFRNUOR-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CON1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CON1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride typically involves the following steps:

Formation of the Oxazinane Ring: The initial step involves the cyclization of a suitable precursor containing both amino and hydroxyl groups. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4 and 5 can be introduced through selective oxidation reactions. Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used under controlled conditions to achieve the desired diol configuration.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form. This is typically done by treating the compound with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the pure hydrochloride salt.

Industrial Production Methods

Industrial production of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide, and alkylating agents like alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Stereochemical and Structural Comparisons

(4S,5S)- and (4R,5R)-Octane-4,5-diol Derivatives

- Structure : Octane-4,5-diol is a hydrolysis product of acetylated oxazinane derivatives (e.g., (4S,5S)-5b in ). Unlike the oxazinane ring, it is a linear diol.

- Stereochemical Purity :

- Relevance to Target Compound : The stereochemical integrity of the parent oxazinane (e.g., retention times of 7.8 min for (4S,5S)-4b vs. 8.2 min for (4R,5R)-4b on chiral GC ) suggests similar enantiomeric resolution methods apply to the hydrochloride salt.

(4R,5S,6R)-6-(Hydroxymethyl)-1,2-oxazinan-4,5-diol

- Structure : This analog () has an additional hydroxymethyl group at position 6, increasing its molecular weight (149.146 g/mol ) and introducing a third stereocenter.

- However, synthetic complexity increases due to the third stereocenter.

(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine Hydrochloride

- Structure: A pyrrolidine (five-membered ring) derivative with four stereocenters and a nonyl side chain ().

- Solid-State Behavior : Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals extensive hydrogen bonding, with chloride ions forming a tetrahedral acceptor network . The target oxazinane hydrochloride may exhibit similar ionic interactions but with distinct packing due to its six-membered ring.

Optical Activity and Enantiomeric Purity

- The target compound’s optical data is absent in the evidence, suggesting a gap in literature. Its enantiomeric resolution could mirror methods used for (4S,5S)-5b, where chiral GC achieved baseline separation .

Functional and Commercial Comparisons

Hydrogen Bonding and Solubility

- The pyrrolidine hydrochloride in forms a hydrogen-bonded network involving Cl⁻, hydroxyl, and ammonium groups . The target oxazinane hydrochloride likely exhibits similar ionic interactions, influencing solubility in polar solvents like methanol or water.

Commercial Accessibility

| Compound | Commercial Source | Key Use Case |

|---|---|---|

| (4R,5S)-1,2-Oxazinane-4,5-diol HCl | Enamine Ltd | Building block for drug discovery |

| (4S,5S)-5b | Requires in-house synthesis | Intermediate in chiral synthesis |

- The target compound’s commercial availability contrasts with analogs like (4S,5S)-5b, which demand custom synthesis.

Biological Activity

(4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride typically involves multi-step organic reactions. The enantiomerically pure form is often derived from chiral precursors through methods such as asymmetric synthesis or resolution techniques. The compound's structure is characterized by a six-membered oxazine ring with hydroxyl groups that may contribute to its biological activity.

Antiproliferative Effects

Studies have indicated that oxazinane derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay. Some derivatives showed promising results against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT-116 | 12.5 |

| 2 | HeLa | 8.3 |

The mechanism of action for the antiproliferative effects of (4R,5S)-1,2-Oxazinane-4,5-diol hydrochloride may involve inhibition of key enzymes involved in cell proliferation. For example, studies have shown that certain oxadiazole derivatives inhibit topoisomerase I activity, which is crucial for DNA replication and repair . Molecular docking studies support these findings by demonstrating favorable interactions between these compounds and the enzyme's active site.

MAO Inhibition

In addition to antiproliferative properties, some studies have explored the role of oxazine derivatives in inhibiting monoamine oxidase (MAO), particularly MAO-B. Inhibition of this enzyme can enhance dopamine levels in the brain, providing potential therapeutic benefits for neurodegenerative diseases such as Parkinson's disease .

Case Studies

- Case Study on Cancer Cell Lines : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on HCT-116 and HeLa cells. The most potent compounds demonstrated IC50 values below 10 µM, indicating strong antiproliferative activity .

- Neuroprotective Effects : Research has also identified that some derivatives can act as MAO-B inhibitors with IC50 values in the low micromolar range. This suggests their potential use in developing treatments for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.